Potency and Specificity for HIF-1α/HIF-1β Interaction Disruption
TAT-cyclo-CLLFVY TFA (reported as P1) inhibits the HIF-1α/HIF-1β protein-protein interaction with an IC50 of 1.3 μM in a recombinant protein assay. In contrast, the control peptide (P2) showed no inhibition at the highest concentration tested (10 μM), confirming that the specific sequence and cyclic structure are essential for activity [1]. This is a direct head-to-head comparison.
| Evidence Dimension | Inhibition of HIF-1α/HIF-1β protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 1.3 μM |
| Comparator Or Baseline | Control peptide P2 (linear/scrambled analog) |
| Quantified Difference | >7.7-fold selectivity (based on no inhibition at 10 μM for P2) |
| Conditions | Recombinant protein AlphaScreen assay [1] |
Why This Matters
This data confirms the specific activity of TAT-cyclo-CLLFVY TFA, distinguishing it from inactive analogs and validating its use for targeted HIF-1 inhibition studies.
- [1] Miranda E, Nordgren IK, Male AL, et al. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. J Am Chem Soc. 2013 Jul 17;135(28):10418-25. View Source
